molecular formula C13H8F2O3 B1670566 ジフルニサル CAS No. 22494-42-4

ジフルニサル

カタログ番号: B1670566
CAS番号: 22494-42-4
分子量: 250.20 g/mol
InChIキー: HUPFGZXOMWLGNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Diflunisal has a wide range of scientific research applications, including:

作用機序

ジフルニサルは、炎症と痛みに関与するホルモンであるプロスタグランジンの産生を阻害することでその効果を発揮します。 これは、シクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2を阻害することによって達成されます さらに、ジフルニサルは、炎症と細胞増殖に関与するタンパク質のレベルを制御するエピジェネティックレギュレーターであるp300とCREB結合タンパク質(CBP)を阻害することが明らかになっています .

類似の化合物との比較

ジフルニサルは、アスピリン(アセチルサリチル酸)、イブプロフェン、ナプロキセンなどの他のNSAIDと似ています。それには独自の機能があります。

類似の化合物のリスト

  • アスピリン(アセチルサリチル酸)
  • イブプロフェン
  • ナプロキセン
  • フルルビプロフェン
  • フェンブフェン

ジフルニサルの長血漿半減期や特定の構造上の違いなどの独自の特性は、痛みと炎症の治療における貴重な化合物となっています .

Safety and Hazards

Diflunisal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

生化学分析

Biochemical Properties

Diflunisal interacts with various enzymes and proteins, primarily through the inhibition of prostaglandin synthesis via the arachidonic acid pathway . This interaction is crucial for its anti-inflammatory and analgesic effects .

Cellular Effects

Diflunisal has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, hormones involved in inflammation and pain . It also impacts cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Diflunisal involves the inhibition of cyclooxygenase-1 and 2 (COX-1 and 2) enzymes, which results in decreased formation of prostaglandin precursors . This inhibition is associated with its analgesic, anti-inflammatory, and antipyretic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diflunisal can change over time. It has been shown to stabilize transthyretin (TTR) tetramer, preventing the misfolding of monomers and dimers from forming amyloid deposits in the heart .

Dosage Effects in Animal Models

In animal models, the effects of Diflunisal can vary with different dosages. The smallest dosage capable of causing death was reported as 15 grams

Metabolic Pathways

Diflunisal is involved in the arachidonic acid pathway, where it inhibits prostaglandin synthesis . This interaction with the enzyme cyclooxygenase (COX) is key to its anti-inflammatory and analgesic effects .

Transport and Distribution

It is known that Diflunisal is well absorbed after oral administration, with peak plasma concentrations being attained at about 2 hours .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with cyclooxygenase enzymes to inhibit prostaglandin synthesis .

準備方法

合成経路と反応条件

ジフルニサルは、さまざまな方法で合成できます。一般的な方法の1つは、パラジウム触媒を使用する鈴木カップリング反応です。この方法では、2,4-ジフルオロフェニルボロン酸と5-ハロサリチル酸が原料として使用されます。 反応は、相間移動触媒を添加して、アルカリ性条件下で有機溶媒中で実施されます 別の方法には、高純度と良好な収率が得られることが示されているパラジウム-ジアミン錯体を使用するワンステップ合成が含まれます .

工業的生産方法

ジフルニサルの工業的生産には、そのシンプルさと効率性のために、通常、鈴木クロスカップリング反応が用いられます。 この方法は、高収率と高純度が得られるため、大規模生産に適しています .

化学反応の分析

反応の種類

ジフルニサルは、次のようなさまざまな化学反応を起こします。

    酸化: ジフルニサルは、特定の条件下で酸化されて、さまざまな酸化生成物を生成できます。

    還元: 還元反応は、ジフルニサルに存在する官能基を修飾するために使用できます。

    置換: ジフルニサルは、特に芳香環上のフッ素原子を含む置換反応を起こす可能性があります。

一般的な試薬と条件

ジフルニサルを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびパラジウム錯体などのさまざまな触媒が含まれます。 これらの反応の条件は、目的の生成物と実施される特定の反応によって異なります .

生成される主な生成物

ジフルニサルの反応から生成される主な生成物は、反応の種類によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が生成される可能性があり、置換反応ではフッ素原子が他の官能基に置き換えられる可能性があります .

科学研究の応用

ジフルニサルは、次のような幅広い科学研究の応用があります。

    化学: ジフルニサルは、NSAIDとその化学的特性に関する研究におけるモデル化合物として使用されています。

    生物学: ジフルニサルは、炎症や痛みの経路を含むさまざまな生物学的プロセスに対するその効果について研究されています。

    医学: ジフルニサルは、関節リウマチ、変形性関節症、原発性月経困難症の治療に使用されています。 .

    業界: ジフルニサルは、鎮痛薬と抗炎症薬の製造のために製薬業界で使用されています.

類似化合物との比較

特性

IUPAC Name

5-(2,4-difluorophenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPFGZXOMWLGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022932
Record name Diflunisal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (14.5 mg/L) at neutral or acidic pH., 7.11e-02 g/L
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The precise mechanism of the analgesic and anti-inflammatory actions of diflunisal is not known. Diflunisal is a prostaglandin synthetase inhibitor. In animals, prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain. Since prostaglandins are known to be among the mediators of pain and inflammation, the mode of action of diflunisal may be due to a decrease of prostaglandins in peripheral tissues.
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

22494-42-4
Record name Diflunisal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22494-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflunisal [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name diflunisal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diflunisal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diflunisal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUNISAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C546U4DEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210-211, 210 - 221 °C
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The product of Step A above is suspended in 8.0 ml. of aqueous sodium hydroxide (5%) and refluxed for 30 minutes. The mixture is acidified with aqueous hydrochloric acid and extracted three times with 15.0 ml. of toluene. The combined toluene extracts are concentrated to afford 2.3 mmole of 5-(2,4-difluorophenyl)salicylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflunisal
Reactant of Route 2
Reactant of Route 2
Diflunisal
Reactant of Route 3
Reactant of Route 3
Diflunisal
Reactant of Route 4
Reactant of Route 4
Diflunisal
Reactant of Route 5
Reactant of Route 5
Diflunisal
Reactant of Route 6
Reactant of Route 6
Diflunisal
Customer
Q & A

Q1: How does diflunisal exert its anti-inflammatory and analgesic effects?

A1: Diflunisal primarily acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, diflunisal reduces the production of these inflammatory mediators, thus exerting its anti-inflammatory and analgesic effects. [, , , , ]

Q2: Does diflunisal affect transthyretin (TTR) in any way?

A2: Yes, diflunisal has been shown to bind to TTR and stabilize its tetrameric structure. [, , , , , ] This stabilization is thought to prevent the dissociation of TTR tetramers into monomers, a process implicated in the formation of amyloid fibrils associated with familial amyloid polyneuropathy (FAP). [, , , , ]

Q3: What is the molecular formula and weight of diflunisal?

A3: The molecular formula of diflunisal is C13H8F2O3. Its molecular weight is 250.19 g/mol. [, , ]

Q4: Is there any spectroscopic data available for diflunisal?

A4: Yes, several studies have employed spectroscopic techniques to characterize diflunisal. For instance, researchers have used fluorescence spectroscopy to study the interaction of diflunisal with cyclodextrin and lysozyme. [] Additionally, a spectrofluorimetric method was developed and validated for the determination of diflunisal and its impurities. []

Q5: How stable is diflunisal in different formulations?

A5: Research indicates that diflunisal exhibits high stability in a 2% oral ointment formulation stored at room temperature for over 100 days. [] This suggests its suitability for topical applications.

Q6: Does diflunisal possess any catalytic properties?

A6: Based on the provided research articles, there's no evidence suggesting that diflunisal exhibits catalytic properties. Its primary mechanisms of action revolve around COX inhibition and TTR stabilization.

Q7: Have computational methods been used to study diflunisal?

A7: Yes, molecular dynamics simulations have been employed to understand the interaction of diflunisal with cyclodextrin and lysozyme, providing insights into its binding behavior and potential for drug delivery applications. []

Q8: How does the structure of diflunisal contribute to its long duration of action?

A8: Diflunisal's lipophilic nature, attributed to its difluorophenyl group, contributes to its long duration of action. [, , , ] This property influences its absorption, distribution, and metabolism, leading to a prolonged presence in the body.

Q9: How does the formulation of diflunisal affect its bioavailability?

A9: Studies have shown that buffering the gastric environment with sodium bicarbonate can enhance the absorption and bioavailability of diflunisal in humans. [, ] This suggests that formulation strategies targeting gastric pH can significantly impact its efficacy.

Q10: How does the use of diflunisal in research align with SHE regulations?

A10: While the provided articles don't explicitly address SHE regulations related to diflunisal, researchers must adhere to all applicable guidelines for handling, storage, and disposal of the compound. It is crucial to prioritize researcher safety and minimize environmental impact.

Q11: How is diflunisal metabolized and excreted from the body?

A11: Diflunisal is primarily metabolized in the liver through glucuronidation, forming ester and ether glucuronides. [, , , , , , ] These metabolites are then predominantly excreted in the urine. [, , , , ]

Q12: Does renal insufficiency affect the pharmacokinetics of diflunisal?

A12: Yes, renal insufficiency can significantly affect diflunisal pharmacokinetics. Studies indicate that diflunisal's half-life is prolonged in individuals with renal insufficiency, likely due to reduced biotransformation and excretion of its glucuronide conjugates. [, ]

Q13: Does diflunisal interact with other drugs at the level of metabolism?

A13: Yes, diflunisal has been shown to interact with other drugs that undergo glucuronidation, such as indomethacin and triamterene. [, ] This interaction may lead to increased plasma concentrations of the co-administered drugs.

Q14: Has the efficacy of diflunisal been evaluated in animal models of pain?

A14: Yes, preclinical studies have demonstrated the analgesic efficacy of diflunisal in rodent models of pain, such as the Randall-Selitto paw pressure test. [, ]

Q15: What is the evidence for the clinical efficacy of diflunisal in treating pain?

A15: Clinical trials have confirmed the analgesic efficacy of diflunisal in various pain conditions, including postoperative pain and pain associated with osteoarthritis. [, , , , ]

Q16: Is there evidence that diflunisal can slow the progression of FAP?

A16: Yes, a randomized controlled trial demonstrated that diflunisal can slow the progression of polyneuropathy and improve quality of life in patients with FAP. [] This effect is thought to be mediated by its ability to stabilize TTR tetramers.

Q17: Is there any known resistance to diflunisal?

A17: The provided research articles do not mention any specific resistance mechanisms to diflunisal.

Q18: Are there any strategies to improve the delivery of diflunisal to specific targets?

A18: Research exploring the interaction of diflunisal with cyclodextrins suggests potential for developing drug delivery systems that enhance its solubility and bioavailability. [] These systems could potentially improve its targeting to specific tissues.

Q19: Have any biomarkers been identified to predict the efficacy of diflunisal in treating FAP?

A19: While the research articles provided do not identify specific biomarkers for predicting diflunisal efficacy in FAP, monitoring serum TTR concentration and stability may be useful in assessing treatment response. [, ]

Q20: What analytical methods are used to measure diflunisal concentrations?

A20: Several analytical methods have been developed for the quantification of diflunisal and its metabolites, including:

  • High-performance liquid chromatography (HPLC): This method has been widely used for simultaneous quantification of diflunisal and its metabolites in various biological matrices. [, , , , , ]
  • Spectrofluorimetry: This technique offers a sensitive and specific approach for determining diflunisal and its impurities. []

Q21: How does the solubility of diflunisal affect its absorption and bioavailability?

A21: Diflunisal's low solubility in aqueous environments can limit its dissolution rate and, consequently, its absorption and bioavailability. [, ] Formulation strategies, such as co-administration with buffering agents or complexation with cyclodextrins, can enhance its solubility and improve its therapeutic efficacy. [, , ]

Q22: How are the analytical methods for diflunisal validated?

A22: The development and validation of analytical methods for diflunisal typically follow established guidelines, such as those provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, ] Validation procedures ensure the accuracy, precision, specificity, and reliability of the analytical methods used for quantifying diflunisal and its metabolites in various matrices.

Q23: What measures are taken to ensure the quality of diflunisal during manufacturing?

A23: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the manufacturing process of diflunisal. These measures ensure the identity, purity, potency, and safety of the final product.

Q24: Is there evidence of diflunisal inducing immune responses?

A24: While diflunisal is generally well-tolerated, there have been rare reports of hypersensitivity reactions, suggesting potential immunogenicity in susceptible individuals. []

Q25: Does diflunisal induce or inhibit drug-metabolizing enzymes?

A25: Research on the metabolism of diflunisal primarily focuses on its glucuronidation pathway. While the provided articles do not provide evidence for its direct induction or inhibition of other drug-metabolizing enzymes, this aspect requires further investigation, especially when considering potential drug-drug interactions.

Q26: What are the alternatives to diflunisal for treating pain and FAP?

A26: Several alternative analgesics and anti-inflammatory drugs are available, including other NSAIDs and non-NSAID options. [, , ] For FAP, new therapeutic agents, such as tafamidis, are emerging as potential alternatives to diflunisal. [] The choice of treatment depends on various factors, including the patient's individual needs and the potential risks and benefits of each option.

Q27: Are there specific guidelines for recycling or disposing of diflunisal?

A27: Proper disposal of unused medications, including diflunisal, is crucial to minimize environmental contamination. While specific recycling programs for pharmaceuticals might not be widely available, consulting local guidelines and recommendations for safe drug disposal is essential.

Q28: What research infrastructure and resources are essential for studying diflunisal?

A28: Research on diflunisal benefits from various resources and infrastructure, including:

  • Analytical equipment: HPLC systems and spectrofluorimeters are crucial for quantifying diflunisal and its metabolites. [, , , , , , ]
  • In vitro and in vivo models: Cell lines, isolated organ preparations, and animal models are essential for investigating its mechanisms of action, efficacy, and safety. [, , , , , , , , , ]
  • Clinical research facilities: Conducting clinical trials requires specialized facilities and expertise to evaluate diflunisal's efficacy and safety in human subjects. [, , , , ]

Q29: When was diflunisal discovered, and what were the key milestones in its development?

A29: Diflunisal was discovered through research conducted between 1962 and 1971, with the goal of developing a safer and more effective salicylate-based analgesic and anti-inflammatory drug. [] Key milestones in its development include its synthesis, preclinical evaluation, and subsequent clinical trials demonstrating its efficacy in treating pain and FAP. [, , , , , , ]

Q30: How has research on diflunisal fostered cross-disciplinary collaborations?

A30: Diflunisal's unique pharmacological profile has stimulated collaborations between researchers from various disciplines, including:

  • Medicinal chemistry: Synthesizing and characterizing diflunisal and its derivatives require expertise in synthetic chemistry and analytical techniques. [, ]
  • Pharmacology and toxicology: Understanding its mechanisms of action, pharmacokinetics, safety profile, and potential drug interactions involves collaboration between pharmacologists and toxicologists. [, , , , , , , ]
  • Clinical medicine: Conducting clinical trials and evaluating the efficacy and safety of diflunisal in patients necessitates collaboration between clinicians, clinical pharmacologists, and biostatisticians. [, , , , ]
  • Biophysics and computational chemistry: Investigating the interaction of diflunisal with its targets, such as TTR, involves biophysical techniques and molecular modeling approaches, bridging the gap between structural biology and drug discovery. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。